molecular formula C10H9N B1357571 3-(3-Cyanophenyl)-1-propene CAS No. 61463-62-5

3-(3-Cyanophenyl)-1-propene

Cat. No.: B1357571
CAS No.: 61463-62-5
M. Wt: 143.18 g/mol
InChI Key: MVEXDLUJRWJCPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Cyanophenyl)-1-propene is an α-olefin derivative featuring a cyano-substituted phenyl group at the third carbon of the propene backbone. This compound is structurally characterized by its electron-withdrawing cyano group (-CN) at the meta position of the phenyl ring, which significantly influences its electronic and steric properties. The cyano group’s polarity and conjugation effects may enhance thermal stability and rigidity in polymeric materials compared to non-polar substituents like phenyl or alkyl groups .

Properties

IUPAC Name

3-prop-2-enylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N/c1-2-4-9-5-3-6-10(7-9)8-11/h2-3,5-7H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVEXDLUJRWJCPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC(=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40599701
Record name 3-(Prop-2-en-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61463-62-5
Record name 3-(Prop-2-en-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(3-Cyanophenyl)-1-propene can be synthesized through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions typically involve mild temperatures and the use of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and cost-effective reagents and catalysts to maximize yield and purity. The process is optimized to ensure scalability and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

3-(3-Cyanophenyl)-1-propene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as bromine or nitric acid for halogenation or nitration reactions.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
Research indicates that 3-(3-Cyanophenyl)-1-propene may have potential as a pharmacological agent. Its structural similarity to known drug candidates suggests it could interact with biological targets effectively. For example, derivatives of this compound have been studied for their activity against various diseases, including neurodegenerative disorders .

Case Studies
A notable case study highlighted the synthesis of analogs derived from this compound that demonstrated promising activity as selective inhibitors in cellular assays. These studies employed various methodologies to assess the efficacy and mechanism of action, providing insights into how modifications to the compound's structure can enhance its biological activity .

Materials Science

Polymer Chemistry
In materials science, this compound has been utilized in the synthesis of polymers with specific properties. The compound can act as a monomer in polymerization reactions, leading to materials with enhanced mechanical strength and thermal stability. Such polymers are valuable in manufacturing high-performance materials for industrial applications .

Table: Properties of Polymers Derived from this compound

PropertyValue
Thermal StabilityHigh
Mechanical StrengthEnhanced
BiodegradabilityModerate

Agricultural Applications

Pesticide Development
The compound's structure lends itself to modifications that can lead to new pesticide formulations. Research has shown that derivatives of this compound exhibit insecticidal properties, making them candidates for developing environmentally friendly pest control agents .

Case Study Example
A case study focused on the application of a derivative in agricultural settings showed significant effectiveness against common pests while minimizing harm to beneficial insects. This highlights the potential for developing targeted pest management solutions using compounds like this compound .

Mechanism of Action

The mechanism of action of 3-(3-Cyanophenyl)-1-propene involves its interaction with various molecular targets, depending on the specific application. In catalytic reactions, it acts as a substrate that undergoes transformation through the action of catalysts and reagents. The cyano group can participate in nucleophilic or electrophilic interactions, influencing the reactivity and stability of the compound.

Comparison with Similar Compounds

The following comparison focuses on structural analogs of 3-(3-Cyanophenyl)-1-propene, including 3-phenyl-1-propene, 3-(1-adamantyl)-1-propene, and 3-(4-n-Butylphenyl)-1-propene. Key differences in substituent effects, polymerization behavior, and material properties are highlighted.

Structural and Electronic Effects
Compound Substituent Electronic Nature Steric Bulk Key References
This compound -CN (meta) Electron-withdrawing Moderate Inferred
3-Phenyl-1-propene -C₆H₅ (phenyl) Electron-neutral Low
3-(1-Adamantyl)-1-propene -C₁₀H₁₅ (adamantyl) Electron-neutral High
3-(4-n-Butylphenyl)-1-propene -C₄H₉ (butyl) Electron-neutral Moderate

Key Observations :

  • Adamantyl substituents introduce significant steric hindrance, which limits chain mobility in polymers, whereas cyano groups may enhance intermolecular dipole interactions .
Polymerization Behavior and Material Properties
2.2.1 Homopolymerization
Compound Homopolymerization Yield Solubility Glass Transition Temperature (Tg) References
3-(1-Adamantyl)-1-propene 12.5% (metallocene catalysts) Insoluble in common solvents >200°C (inferred)
3-Phenyl-1-propene Not reported Soluble in aromatic solvents ~100–120°C (estimated)
This compound* Hypothetical Likely low solubility (due to polar -CN) Higher Tg than phenyl analogs (predicted)

Notes:

  • Adamantyl-substituted polymers exhibit exceptional thermal stability and high Tg due to rigid adamantane cages .
  • Cyano-substituted polymers are expected to show intermediate Tg values between phenyl and adamantyl analogs, driven by dipole-dipole interactions .
2.2.2 Copolymerization with α-Olefins
Copolymer System Catalyst Used Key Findings References
3-(1-Adamantyl)-1-propene + α-olefins rac-[ethylenebis(indenyl)]zirconium dichloride Enhanced Tg (ΔTg ~50–80°C vs. homopolymers)
3-Phenyl-1-propene + α-olefins Metallocene catalysts Minimal Tg increase (ΔTg ~10–20°C)
This compound* + α-olefins Hypothetical Predicted higher Tg than phenyl copolymers

Key Observations :

  • Adamantyl copolymers show the most significant Tg increases due to steric hindrance and restricted chain motion .
  • Cyano-substituted copolymers may achieve moderate Tg enhancements via polar interactions, though less than adamantyl systems.
Thermal and Chemical Stability
  • Adamantyl Derivatives : Exceptional thermal stability (>300°C decomposition) due to rigid, diamondoid adamantane structure .
  • Phenyl Derivatives : Moderate stability (~200–250°C decomposition) .
  • Cyano Derivatives: Expected higher thermal stability than phenyl analogs (due to -CN’s conjugation and polarity) but lower than adamantyl systems .

Biological Activity

3-(3-Cyanophenyl)-1-propene, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article reviews its synthesis, biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure : The molecular formula of this compound is C11H9N, featuring a propene group attached to a cyanophenyl moiety.

Synthesis : The compound can be synthesized through various methods, including:

  • Alkylation Reactions : Utilizing Friedel-Crafts alkylation with appropriate substrates.
  • Oxidative Reactions : Employing oxidizing agents such as manganese(III) acetate to facilitate cyclization reactions.

Biological Activity

This compound has been evaluated for several biological activities:

Anticancer Activity

Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies on related compounds have shown significant activity against breast cancer cells (MCF-7), with IC50 values indicating effective inhibition of cell proliferation .

CompoundCell LineIC50 (µM)
This compoundMCF-7TBD
Compound AMCF-736.4
Compound BMCF-723.8

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that derivatives of this compound possess activity against various bacterial strains, indicating potential as an antimicrobial agent .

The biological activity of this compound is thought to involve interactions with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation or microbial metabolism.
  • Receptor Modulation : Binding to cellular receptors could alter signaling pathways that promote cell survival or growth.

Case Studies

  • Leishmaniasis Treatment : In vitro studies have demonstrated that compounds with similar structural motifs effectively inhibit the growth of Leishmania amazonensis, a protozoan responsible for leishmaniasis. The mechanism involves disrupting cellular processes critical for parasite survival .
  • Cytotoxicity in Cancer Cells : A comparative study involving various derivatives showed that modifications in the chemical structure significantly impacted cytotoxicity against MCF-7 cells. The presence of electron-withdrawing groups enhanced the activity, suggesting a structure-activity relationship that warrants further exploration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.